molecular formula C18H17N3O2 B2737217 (2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide CAS No. 496021-31-9

(2E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide

Cat. No. B2737217
CAS RN: 496021-31-9
M. Wt: 307.353
InChI Key: NIRANPKXZDWLFM-RVDMUPIBSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .


Chemical Reactions Analysis

Chemical reactions involving the compound can be studied to understand its reactivity. This can involve looking at how the compound reacts with other substances, the conditions under which these reactions occur, and the products that are formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be measured experimentally or predicted using computational methods .

Scientific Research Applications

Chemical Reactions and Molecular Structure

  • The reaction of similar 2-cyano-3-phenylprop-2-enamides with methyl 3-oxobutanoate has been shown to afford a variety of nitrile and non-nitrile pyridine products, demonstrating the compound's utility in synthesizing diverse pyridine derivatives with potential applications in pharmaceuticals and materials science (O'callaghan et al., 1999).

Hydrogen Bonding and Crystal Packing

  • Studies on the crystal structures of anticonvulsant enaminones closely related to the compound have revealed intricate hydrogen bonding and crystal packing arrangements, offering insights into the design of new anticonvulsant drugs with optimized efficacy and stability (Kubicki et al., 2000).

N⋯π and O⋯π Interactions

  • The compound exhibits rare N⋯π interaction, highlighting its potential in designing new materials and pharmaceuticals where such non-covalent interactions play a crucial role in determining molecular conformation and properties (Zhang et al., 2011).

Fluorescent Properties

  • Research on 3-aryl-2-cyano acrylamide derivatives, which share structural similarities with the compound, has shown different optical properties due to distinct stacking modes, indicating the compound's potential application in developing new fluorescent materials with tunable emission properties (Song et al., 2015).

Herbicidal Activity

  • Derivatives of 2-cyanoacrylates, akin to the compound , have exhibited good herbicidal activities, suggesting the possibility of developing new, more effective herbicides based on this chemical framework (Wang et al., 2004).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific proteins or interfering with certain biochemical pathways .

Safety and Hazards

The safety and hazards associated with a compound can be assessed by looking at its toxicity, flammability, and potential environmental impact. This information is important for handling and disposing of the compound safely .

Future Directions

Future research on the compound could involve exploring new synthesis methods, studying its properties in more detail, or investigating potential applications. This could involve testing the compound for biological activity, studying its behavior in different environments, or developing new materials or technologies based on the compound .

properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxyphenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-23-16-9-7-14(8-10-16)11-15(12-19)18(22)21-17-6-4-5-13(2)20-17/h4-11H,3H2,1-2H3,(H,20,21,22)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRANPKXZDWLFM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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